Methyl helicterilate

Triterpenoid chemistry Structure elucidation Natural product authentication

Methyl helicterilate (CAS 102637-01-4) is an oleanane-type triterpenoid ester isolated from the roots of Helicteres angustifolia L. (Sterculiaceae), a plant used in traditional Chinese medicine for liver and immune disorders.

Molecular Formula C40H56O6
Molecular Weight 632.9 g/mol
CAS No. 102637-01-4
Cat. No. B010236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl helicterilate
CAS102637-01-4
Synonymsmethyl helicterilate
Molecular FormulaC40H56O6
Molecular Weight632.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C
InChIInChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1
InChIKeyZPQZGHAQCJAOQE-YHMSRXDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Helicterilate (CAS 102637-01-4): Oleanane-Type Triterpenoid Ester for Hepatoprotective Research


Methyl helicterilate (CAS 102637-01-4) is an oleanane-type triterpenoid ester isolated from the roots of Helicteres angustifolia L. (Sterculiaceae), a plant used in traditional Chinese medicine for liver and immune disorders [1]. Its systematic name is methyl (3β)-3-acetoxy-27-(benzoyloxy)olean-12-en-28-oate, and it possesses a molecular formula of C₄₀H₅₆O₆ with a molecular weight of 632.87 g/mol [2]. The compound bears an acetyl group at C-3, a benzoyloxymethyl at C-27, and a methyl ester at C-28 on the oleanane skeleton, distinguishing it from the co-occurring but lupane-based analog methyl helicterate. With a calculated XLogP of 9.20 and a topological polar surface area of 78.90 Ų, it is a highly lipophilic natural product typically supplied at ≥95% purity [3].

Methyl Helicterilate Differentiation: Why Methyl Helicterate and Other Triterpenoid Analogs Cannot Be Substituted Without Experimental Validation


Methyl helicterilate is frequently confused with the co-isolated methyl helicterate, yet the two differ fundamentally in triterpenoid backbone: olean-12-ene (methyl helicterilate) versus lup-20(29)-ene (methyl helicterate) [1]. This sub-structural divergence dictates distinct molecular shapes, ring conformations, and potentially divergent interactions with biological targets. Within the Helicteres angustifolia phytochemical matrix, helicterilic acid further lacks the C-28 methyl ester (free carboxylic acid; MW 618.8 g/mol), and helicteric acid bears a similar carboxylic acid terminus, while betulic acid and oleanolic acid lack both acetyl and benzoyl substitutions entirely [2]. These structural differences preclude assumption of pharmacological equivalence; each compound must be individually validated in the target assay system. Critically, the primary biological activity study on methyl helicterilate (alcohol-induced hepatic fibrosis model) has been formally retracted due to data integrity concerns, meaning that any biological claims require de novo verification [3].

Methyl Helicterilate Quantitative Evidence: Comparator-Based Differentiation Data for Informed Procurement Decisions


Triterpenoid Backbone Differentiation: Oleanane (Methyl Helicterilate) vs. Lupane (Methyl Helicterate) – Structural Confirmation by 2D-NMR

Methyl helicterilate (compound II) is unambiguously characterized as an olean-12-ene triterpenoid skeleton, whereas methyl helicterate (compound I) possesses a lup-20(29)-ene skeleton. This structural assignment was established by comprehensive 2D-NMR spectroscopic analysis including ¹H-¹H COSY, HMBC, and NOESY experiments, and confirmed through chemical derivatization [1]. The oleanane backbone features a gem-dimethyl substitution and a Δ¹² double bond, creating a fundamentally different ring system topology compared to the isopropenyl-bearing lupane system of methyl helicterate. No quantitative bioassay comparing their target engagement has been published using authenticated, pure batches of both compounds. The HPLC method for discriminating these triterpenoids uses an Inertsil ODS-2 column with acetonitrile-water gradient elution and UV detection at 230 nm, achieving linearity with correlation coefficients of 0.9922–0.9997 [2].

Triterpenoid chemistry Structure elucidation Natural product authentication

Physicochemical Property Comparison: Methyl Helicterilate vs. Helicterilic Acid (Free Carboxylic Acid Analog) – Implications for Permeability and Formulation

Methyl helicterilate (CAS 102637-01-4; MW 632.87 g/mol; XLogP 9.20) bears a C-28 methyl ester, whereas the structurally closest carboxylic acid analog, helicterilic acid (CAS 102637-05-8; MW 618.8 g/mol), possesses a free C-28 carboxylic acid [1]. This single functional group difference results in a calculated XLogP difference that predicts substantially different membrane permeability and solubility profiles. The methyl ester form (methyl helicterilate) is expected to exhibit higher passive membrane permeability due to the absence of the ionizable carboxylic acid moiety at physiological pH, making it the preferred form for cell-based assays requiring intracellular target engagement. Both compounds are HPLC-separable and can be purified to >95% via high-speed countercurrent chromatography (HSCCC), as demonstrated by the two-step HSCCC method using ethyl acetate extract, yielding six triterpenoids with mass fraction exceeding 95.0% each [2].

Lipophilicity Drug-likeness Triterpenoid formulation

Evidence Integrity Status: Retraction of the Primary In Vivo Study on Methyl Helicterilate Anti-Fibrotic Activity – Implications for Procurement Risk Assessment

The only published in vivo study reporting methyl helicterilate efficacy in an alcohol-induced hepatic fibrosis model (rat model; TGF-β1/Smads pathway modulation; HSC apoptosis induction) has been formally retracted by the Editors of International Immunopharmacology due to allegations of data integrity affecting the validity of the study [1]. The retraction was issued in 2025, following an earlier Corrigendum published in 2021. In contrast, multiple studies on the comparator methyl helicterate (MH) in CCl₄-induced and porcine serum-induced hepatic fibrosis models remain intact in the peer-reviewed literature, with reported IC₅₀ values of 13.57 ± 3.63 μM (MTT assay) and 22.12 μM (CCK-8 assay) in HSC-T6 cells [2].

Data integrity Retraction analysis Reproducibility risk

Molecular Target Pathway Divergence: TGF-β1/Smads + Mitochondrial Apoptosis (Methyl Helicterilate, Retracted) vs. ERK1/2 + JNK/PI3K/Akt/mTOR (Methyl Helicterate) – Basis for Differential Selectivity Studies

The retracted study on methyl helicterilate reported a dual mechanism: (1) inhibition of TGF-β1/Smads signaling (blocking Smad2/3 phosphorylation) and (2) induction of HSC apoptosis via the mitochondria-dependent pathway (caspase activation, cytochrome c release) [1]. The comparator methyl helicterate has been independently shown to inhibit HSC activation primarily through downregulation of the ERK1/2 signaling pathway and modulation of autophagy via JNK and PI3K/Akt/mTOR pathways [2]. Although both compounds engage TGF-β1-related pathways, the reported upstream signaling mediators differ (Smad2/3-focused vs. ERK1/2-focused with miR-21 involvement). These mechanistic differences, if independently validated, would make methyl helicterilate a tool for probing mitochondria-dependent HSC apoptosis, while methyl helicterate would be better suited for ERK1/2-dependent activation studies. Note that the methyl helicterilate mechanism data is derived from the retracted study and requires independent replication.

Signaling pathway Hepatic stellate cell Mechanism of action

Methyl Helicterilate Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Use


Structural Authentication Standard for Oleanane vs. Lupane Triterpenoid Discrimination in Helicteres angustifolia Extract Quality Control

Methyl helicterilate serves as an essential reference standard for laboratories developing HPLC or LC-MS methods to discriminate oleanane-type triterpenoids from co-occurring lupane-type triterpenoids in Helicteres angustifolia extracts. The established HPLC method using an Inertsil ODS-2 column with acetonitrile-water gradient and UV 230 nm detection [1] can resolve methyl helicterilate from methyl helicterate and other analogs. With HSCCC-validated reference material of >95% purity available [2], procurement of authenticated methyl helicterilate enables accurate quantification in botanical raw materials, supporting phytochemical standardization and regulatory compliance. This application is independent of the retracted biological activity studies and relies solely on well-established analytical chemistry data.

Chemical Biology Probe for Oleanane Triterpenoid Structure-Activity Relationship (SAR) Studies Requiring Independent Biological Validation

For research groups investigating the SAR of Helicteres-derived triterpenoids, methyl helicterilate provides a structurally distinct oleanane scaffold that complements the lupane-based methyl helicterate. The presence of a benzoyloxymethyl at C-27 and methyl ester at C-28 creates a unique pharmacophore that differs from the free carboxylic acid-containing helicterilic acid [1]. Researchers should note that the primary anti-fibrotic study has been retracted [2]; therefore, biological activity must be independently validated in the investigator's assay system. Procurement is recommended only when accompanied by a plan for de novo biological characterization, including cytotoxicity screening (MTT or CCK-8 assay), target engagement studies, and orthogonal confirmation of compound identity by NMR prior to biological testing.

Lipophilic Triterpenoid Model Compound for Membrane Permeability and Formulation Development Studies

With a calculated XLogP of 9.20 and a topological polar surface area of 78.90 Ų [1], methyl helicterilate represents a highly lipophilic triterpenoid ester suitable as a model compound for studying passive membrane diffusion, intracellular accumulation, and formulation strategies (e.g., nanoemulsions, liposomes, cyclodextrin complexation) for this compound class. Its neutral methyl ester form avoids the pH-dependent ionization of helicterilic acid, making it a more consistent probe for permeability assays such as PAMPA or Caco-2 monolayer transport studies. The compound's well-defined HPLC purity parameters (>95%) [2] ensure reproducible physicochemical measurements across independent laboratories.

HSC-T6 Cell-Based Apoptosis and Autophagy Mechanistic Studies (Requiring Independent Replication of Retracted Findings)

The retracted study reported that methyl helicterilate induced HSC apoptosis through the mitochondria-dependent pathway (Bax/Bcl-2 modulation, caspase activation) and inhibited TGF-β1/Smads signaling in LX-2 cells and an alcohol-induced rat fibrosis model [1]. Although retracted, this report provides a testable hypothesis that can be independently investigated using authenticated methyl helicterilate. Researchers may elect to procure the compound specifically to replicate or refute these findings, with careful documentation of compound purity, cell line authentication, and experimental protocols. Comparator experiments with methyl helicterate (IC₅₀ 13.57 ± 3.63 μM in HSC-T6 MTT assay) [2] would provide the first head-to-head quantitative comparison of these two triterpenoids in a common assay system, filling a critical evidence gap in the literature.

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